1-(1,3-Thiazol-4-yl)pentan-1-one

Description

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(1,3-thiazol-4-yl)pentan-1-one |

InChI |

InChI=1S/C8H11NOS/c1-2-3-4-8(10)7-5-11-6-9-7/h5-6H,2-4H2,1H3 |

InChI Key |

HXXQNLXRLKMQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CSC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

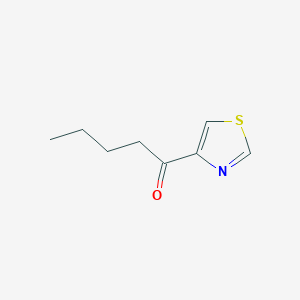

1-(1,3-Thiazol-4-yl)pentan-1-one chemical structure

An In-Depth Technical Guide to 1-(1,3-Thiazol-4-yl)pentan-1-one: Structure, Synthesis, and Potential Applications

Abstract

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 1-(1,3-Thiazol-4-yl)pentan-1-one. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of thiazole chemistry to present its core structural features, predict its physicochemical and spectroscopic properties, and detail robust synthetic and analytical methodologies. By grounding the discussion in authoritative chemical principles and proven experimental techniques for analogous structures, this paper serves as a vital resource for researchers in synthetic chemistry and drug development, offering insights into the molecule's reactivity, potential applications, and role as a versatile chemical intermediate.

Molecular Overview and Physicochemical Properties

Introduction to the Thiazole Scaffold

Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[4] This arrangement imparts a unique electronic profile, characterized by significant π-electron delocalization that confers aromatic stability greater than that of the corresponding oxazoles.[5] The thiazole ring is a key structural motif in numerous natural products, most notably Vitamin B1 (Thiamine), and is a fundamental component of many synthetic pharmaceuticals, including anti-inflammatory agents like Meloxicam and various antifungal and anti-HIV drugs.[5][6] Its utility stems from its relative stability and the diverse reactivity of its ring positions, which allows for extensive functionalization.

Chemical Structure of 1-(1,3-Thiazol-4-yl)pentan-1-one

The title compound consists of a pentan-1-one moiety attached via its carbonyl carbon to the C4 position of a 1,3-thiazole ring. The pentanoyl group introduces a flexible, lipophilic alkyl chain, while the thiazole ring provides a polar, aromatic core capable of engaging in various intermolecular interactions, including hydrogen bonding via the ring nitrogen.

Caption: Chemical structure of 1-(1,3-Thiazol-4-yl)pentan-1-one.

Physicochemical and Structural Identifiers

A summary of key identifiers and computed physicochemical properties for the molecule is provided below. These values are predicted based on its structure and are essential for experimental design, including solvent selection, chromatographic method development, and preliminary assessment of drug-like properties.

| Property | Value | Source |

| IUPAC Name | 1-(1,3-thiazol-4-yl)pentan-1-one | - |

| Molecular Formula | C₈H₁₁NOS | - |

| Molecular Weight | 169.24 g/mol | - |

| Canonical SMILES | CCCCC(=O)C1=CSC=N1 | - |

| InChI Key | YJQNGPJGBCIFEB-UHFFFAOYSA-N | - |

| CAS Registry Number | Not publicly available | - |

| Predicted XLogP3 | 1.8 | PubChem Analog |

| Predicted TPSA | 58.5 Ų | PubChem Analog |

| Predicted H-Bond Donors | 0 | PubChem Analog |

| Predicted H-Bond Acceptors | 3 | PubChem Analog |

| Predicted Rotatable Bonds | 4 | PubChem Analog |

Synthesis and Purification

Retrosynthetic Analysis and Strategy Selection

The synthesis of 4-acylthiazoles can be approached through several established routes. The two most common strategies involve either constructing the thiazole ring with the acyl group already present on a precursor or attaching the acyl group to a pre-formed thiazole ring.

-

Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide.[4][5][7] For the target molecule, this would require a precursor like 1-halo-1-oxohexan-2-al and thioformamide. However, the synthesis and stability of such α-dicarbonyl precursors can be challenging.

-

Acylation of a Pre-formed Thiazole Ring: A more direct and often higher-yielding approach involves the functionalization of the thiazole C4 position. This can be achieved by deprotonating a 4-halothiazole to form a lithiated or Grignard intermediate, followed by quenching with an appropriate acylating agent like pentanoyl chloride or pentanoic anhydride. This strategy offers excellent control over regiochemistry.

For this guide, we will detail the acylation of a 4-lithiothiazole intermediate, as it represents a robust and scalable method for accessing the target compound.

Proposed Synthetic Protocol: Acylation of 4-Bromothiazole

This protocol is based on well-established organometallic chemistry of thiazole derivatives. The procedure involves a lithium-halogen exchange followed by acylation.

Materials:

-

4-Bromothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Pentanoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromothiazole (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 45 minutes. The formation of 4-lithiothiazole occurs during this time.

-

Acylation: In a separate flame-dried flask, prepare a solution of pentanoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold 4-lithiothiazole solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(1,3-Thiazol-4-yl)pentan-1-one.

Caption: Synthetic workflow for 1-(1,3-Thiazol-4-yl)pentan-1-one.

Reactivity and Mechanistic Insights

Electronic Profile of the Thiazole Ring

The aromaticity of the thiazole ring dictates its reactivity. Computational studies and experimental evidence show a non-uniform distribution of electron density.[5]

-

C2 Position: The proton at C2 is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it susceptible to deprotonation by strong bases like organolithium reagents, creating a potent nucleophile.[8]

-

C4 Position: This position is relatively electron-neutral.

-

C5 Position: This is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution reactions such as halogenation and nitration.[5][8]

-

Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, readily undergoing protonation or alkylation to form thiazolium salts.[8]

Reactions of the Ketone Moiety

The pentanoyl side chain introduces a ketone functional group, which serves as a versatile handle for further chemical modifications. Standard ketone chemistry can be applied, including:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols.

-

Reductive Amination: Conversion to an amine via formation of an imine or oxime followed by reduction.

-

α-Functionalization: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be removed to form an enolate, which can then react with various electrophiles.

Caption: Key reactive sites on 1-(1,3-Thiazol-4-yl)pentan-1-one.

Spectroscopic Signature

While experimental spectra are not available, the structure of 1-(1,3-Thiazol-4-yl)pentan-1-one allows for reliable prediction of its key spectroscopic features, which are crucial for its characterization and confirmation of synthesis.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Thiazole H-2 | δ 8.9-9.1 ppm (singlet) |

| Thiazole H-5 | δ 7.9-8.1 ppm (singlet) | |

| α-Methylene (-CH₂-CO) | δ 2.9-3.1 ppm (triplet) | |

| β-Methylene (-CH₂-CH₂CO) | δ 1.6-1.8 ppm (sextet) | |

| γ-Methylene (-CH₂-CH₃) | δ 1.3-1.5 ppm (sextet) | |

| Terminal Methyl (-CH₃) | δ 0.9-1.0 ppm (triplet) | |

| ¹³C NMR | Carbonyl (C=O) | δ 190-195 ppm |

| Thiazole C-2 | δ 155-158 ppm | |

| Thiazole C-4 | δ 145-148 ppm | |

| Thiazole C-5 | δ 125-128 ppm | |

| Alkyl Carbons | δ 10-45 ppm | |

| IR Spectroscopy | C=O Stretch (Ketone) | 1680-1700 cm⁻¹ (strong) |

| C=N Stretch (Thiazole) | 1500-1550 cm⁻¹ | |

| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 169 |

| Key Fragments | m/z 126 ([M-C₃H₇]⁺), m/z 113 ([M-C₄H₈]⁺) |

Applications in Research and Drug Development

The Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a bioisostere for various other aromatic systems and is prized for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. Its derivatives have demonstrated an exceptionally broad range of pharmacological activities.[2] The structural diversity achievable through substitution at the C2, C4, and C5 positions has led to the development of drugs across numerous therapeutic areas.[1] For example, thiazole derivatives are investigated as anti-inflammatory agents, often by designing molecules that can inhibit key enzymes in the inflammatory cascade.[9]

Potential as an Intermediate for Bioactive Molecules

1-(1,3-Thiazol-4-yl)pentan-1-one is an ideal starting point or intermediate for the synthesis of more complex molecules. The ketone functionality is a key reactive handle that can be elaborated into a wide variety of other functional groups. For instance, it can be converted into:

-

Amines: Through reductive amination, leading to compounds that could interact with amine-recognizing receptors.

-

Alcohols: Reduction to the corresponding alcohol introduces a chiral center and a hydrogen bond donor.

-

Heterocycles: The ketone can participate in condensation reactions with hydrazines or other bifunctional nucleophiles to form new heterocyclic rings like pyrazoles or pyrimidines, creating novel scaffolds for screening.

Given the established importance of the thiazole core, this compound represents a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

1-(1,3-Thiazol-4-yl)pentan-1-one is a structurally straightforward yet chemically versatile molecule that embodies the synthetic utility of the thiazole scaffold. While not a widely commercialized or studied compound in its own right, its true value lies in its potential as a molecular building block. This guide has provided a robust framework for its synthesis, purification, and characterization based on established chemical principles. The predictable reactivity of both the thiazole ring and the ketone moiety offers a dual-handle approach for creating diverse and complex derivatives. For researchers and scientists in drug development, this compound and its analogues represent a promising starting point for exploring new chemical space in the search for novel therapeutic agents.

References

-

Gardner, D. (2014). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. ScholarWorks@UARK. Available at: [Link]

-

Wikipedia. (2024). Thiazole. Available at: [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

-

CUTM Courseware. Thiazole. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

PubChem. 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. Available at: [Link]

-

CAS Common Chemistry. 3′,5′-Anhydrothymidine. Available at: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available at: [Link]

-

PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Available at: [Link]

-

PubChem. 1-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]propan-2-one. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC. Available at: [Link]

-

Siddiqui, H. L., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

PubChem. Thiazole, 4-phenyl-. Available at: [Link]

-

PubChem. 1-(1,3-Oxazol-2-yl)-3-(4-phenylphenyl)propan-1-one. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. youtube.com [youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Butyl Thiazol-4-yl Ketone Scaffold in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of Butyl thiazol-4-yl ketone (systematically 1-(1,3-thiazol-4-yl)pentan-1-one ), a critical heteroaromatic scaffold used in the synthesis of bioactive pharmacophores. While often overlooked as a simple intermediate, the 4-acylthiazole moiety serves as a linchpin in the development of kinase inhibitors, anti-infectives, and novel agrochemicals.

This document details the molecular physicochemical properties, validated synthetic protocols via the Hantzsch cyclization, and the structural logic dictating its utility in drug development.

Part 1: Molecular Identity & Physicochemical Profile

Structural Definition

The term "Butyl thiazol-4-yl ketone" refers to a specific regioisomer where a pentanoyl chain is attached to the C4 position of a 1,3-thiazole ring.

-

IUPAC Name: 1-(1,3-thiazol-4-yl)pentan-1-one

-

Molecular Formula:

[1] -

SMILES: CCCCC(=O)c1ncsc1

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights. Accuracy in this parameter is critical for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation.

| Element | Count | Atomic Weight (Da) | Subtotal (Da) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Sulfur (S) | 1 | 32.060 | 32.060 |

| Total MW | 169.24 g/mol | ||

| Monoisotopic Mass | 169.056 g/mol |

Physicochemical Properties (In Silico Prediction)

The following properties dictate the compound's behavior in biological systems (ADME profile).

-

LogP (Lipophilicity): ~2.3 – 2.6 (Moderate lipophilicity, favorable for membrane permeability).

-

Topological Polar Surface Area (TPSA): ~41 Ų (Well within the <140 Ų limit for oral bioavailability).

-

H-Bond Acceptors: 2 (N and O).

-

H-Bond Donors: 0 (Unless substituted further).

Part 2: Synthetic Methodology

The most robust route to 4-alkanoylthiazoles is the Hantzsch Thiazole Synthesis . This method is preferred over Friedel-Crafts acylation of thiazoles, which is often regiochemically difficult due to the electron-deficient nature of the thiazole ring at C2/C4.

Protocol: Modified Hantzsch Cyclization

Objective: Synthesis of 1-(thiazol-4-yl)pentan-1-one from thioformamide and a brominated diketone precursor.

Reagents

-

Precursor A: 1-bromo-2,3-heptanedione (or equivalent

-haloketone precursor designed to yield the pentanoyl side chain). Note: Direct bromination of 2,3-heptanedione is the standard entry. -

Precursor B: Thioformamide (or Thiourea if an aminothiazole is desired).

-

Solvent: Ethanol (anhydrous).

-

Base: Sodium bicarbonate (

) or Triethylamine (

Step-by-Step Workflow

-

Bromination: Dissolve 2,3-heptanedione (1.0 eq) in glacial acetic acid. Add Bromine (

, 1.0 eq) dropwise at 0°C. Stir for 2 hours to generate the -

Cyclization: Dissolve Thioformamide (1.1 eq) in anhydrous ethanol.

-

Addition: Add the crude

-bromo ketone solution dropwise to the thioformamide solution at room temperature. The reaction is exothermic; maintain temperature <40°C. -

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Evaporate ethanol. Neutralize the residue with saturated

solution. Extract with Dichloromethane (DCM) x3. -

Purification: Dry organic layer over

. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Mechanistic Pathway (Visualization)

The following diagram illustrates the condensation mechanism driving the formation of the thiazole ring.

Figure 1: The Hantzsch Thiazole Synthesis mechanism. Nucleophilic attack by sulfur is followed by intramolecular cyclization and dehydration to aromatize the ring.

Part 3: Applications in Drug Discovery

The butyl thiazol-4-yl ketone scaffold is not merely a solvent or reagent; it is a "privileged structure" in medicinal chemistry. The thiazole ring acts as a bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.

Kinase Inhibition (ATP-Binding Site)

Thiazole derivatives frequently target the ATP-binding pocket of protein kinases. The nitrogen (N3) of the thiazole ring serves as a critical Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase.

-

Mechanism: The C4-ketone moiety provides a vector for extending a hydrophobic tail (the butyl group) into the hydrophobic back-pocket (Gatekeeper region) of the enzyme, enhancing selectivity.

-

Target Examples: CDK (Cyclin-dependent kinases), GSK-3

, and EGFR.

Anti-Infective Agents

Research indicates that 4-substituted thiazoles disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis. The lipophilic butyl chain facilitates penetration through the lipid bilayer of Gram-negative bacteria.

Strategic Logic: The "Linker" Concept

In Fragment-Based Drug Design (FBDD), this molecule serves as a linker.

-

Left Wing: The Thiazole C2 position is easily functionalized (via lithiation or amination) to attach an aryl group.

-

Right Wing: The Ketone can be reduced to a chiral alcohol or reductively aminated, creating a diversity vector.

Figure 2: Strategic modification vectors for the thiazole ketone scaffold in medicinal chemistry.

Part 4: Analytical Validation

To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.

Mass Spectrometry (ESI-MS)

-

Expected Ion:

-

m/z Value: 170.24 (approx)

-

Fragmentation Pattern: Look for a characteristic loss of the butyl group (M-57) or cleavage of the carbonyl-thiazole bond.

Proton NMR ( H-NMR)

-

Thiazole Protons: Aromatic singlets around

8.0–9.0 ppm (C2-H is typically most downfield). -

Butyl Chain:

-

Triplet (

~0.9 ppm) for terminal methyl. -

Multiplets (

1.3–1.7 ppm) for internal methylenes. -

Triplet (

~2.9–3.1 ppm) for the

-

References

-

Synthesis of Thiazoles (Organic Chemistry Portal) Title: Thiazole Synthesis: Reactions and Protocols Source: Organic Chemistry Portal URL:[Link]

-

Medicinal Utility of Thiazoles Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source:[2] Journal of Medicinal Chemistry (ACS) URL:[Link]

-

PubChem Compound Summary (Thiazole Ketones) Title: 1-(1,3-thiazol-4-yl)ethanone (Homolog Reference) Source:[3] National Center for Biotechnology Information (NCBI) URL:[Link]

-

Hantzsch Synthesis Mechanism Title: The Hantzsch Thiazole Synthesis - Reaction Mechanism Source: Name Reactions in Organic Chemistry URL:[Link]

Sources

Technical Guide: Solubility & Handling of 1-(1,3-Thiazol-4-yl)pentan-1-one in DMSO

This technical guide details the solubility, handling, and stock solution preparation for 1-(1,3-Thiazol-4-yl)pentan-1-one in Dimethyl Sulfoxide (DMSO).

Executive Summary & Physicochemical Profile

1-(1,3-Thiazol-4-yl)pentan-1-one is a lipophilic ketone-substituted thiazole. Based on Structure-Activity Relationship (SAR) data of analogous 4-substituted thiazoles, this compound exhibits high solubility in DMSO , typically exceeding 100 mM (approx. 16.9 mg/mL).

However, its lipophilic pentanoyl chain creates a high risk of precipitation upon aqueous dilution (the "crash-out" effect), which is the primary cause of variability in biological assays involving this pharmacophore.

Physicochemical Data Table

| Parameter | Value / Characteristic | Relevance to DMSO Solubility |

| Molecular Formula | C₈H₁₁NOS | Organic, heteroaromatic |

| Molecular Weight | ~169.24 g/mol | Small molecule; favors high solubility |

| Predicted LogP | ~2.0 – 2.5 | Moderately lipophilic; high affinity for DMSO |

| H-Bond Donors | 0 | Lacks strong lattice energy; enhances dissolution |

| H-Bond Acceptors | 3 (N, O, S) | Forms favorable dipole interactions with DMSO |

| Solubility (DMSO) | High (>100 mM) | Suitable for high-concentration stock solutions |

| Solubility (Water) | Low / Poor | High risk of precipitation in assay buffers |

Solubility Mechanism & Stability Risks[3][4]

Why DMSO?

DMSO is the preferred solvent because it is a polar aprotic solvent with a high dielectric constant. The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor, while the methyl groups interact with the lipophilic pentyl chain of the target molecule.

Critical Stability Warning: The "Thiazole Oxidation"

While soluble, thiazole derivatives stored in DMSO are susceptible to oxidative degradation and dimerization over time, particularly at room temperature.

-

Mechanism: DMSO can act as a mild oxidant. The C2 position of the thiazole ring is reactive.

-

Impact: Old stock solutions may contain degradation products that produce false-positive biological signals.

-

Mitigation: Stock solutions must be stored at -20°C or -80°C and subjected to minimal freeze-thaw cycles.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Visual Titration)

Use this protocol if you need to determine the exact upper limit of solubility for a specific batch.

Reagents:

-

Compound: 1-(1,3-Thiazol-4-yl)pentan-1-one (Solid)

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

Step-by-Step Workflow:

-

Weigh 5.0 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light).

-

Add 50 µL of anhydrous DMSO.

-

Vortex vigorously for 60 seconds.

-

Observation:

-

Clear solution? Solubility is >100 mg/mL.

-

Particles visible? Proceed to Step 5.

-

-

Add DMSO in 10 µL increments , vortexing between additions, until the solution is perfectly clear.

-

Calculation:

-

Where

is solubility (mg/mL),

-

Protocol B: Preparation of a 100 mM Master Stock

Standard procedure for biological assay preparation.

-

Calculate Mass Required:

-

Target Volume: 1.0 mL

-

Target Concentration: 100 mM (0.1 M)

-

-

Weighing: Weigh ~17 mg of compound into a glass vial. Record exact mass.

-

Volume Adjustment: Calculate the exact volume of DMSO required to reach 100 mM based on the actual weighed mass.

-

Dissolution: Add the calculated volume of DMSO. Vortex until dissolved.

-

Aliquot & Storage: Immediately dispense into 50 µL aliquots in amber tubes. Flush with Argon or Nitrogen gas to displace oxygen. Store at -20°C.

Aqueous Dilution Strategy (Avoiding "Crash-Out")

The most common failure mode with this compound is precipitation when the DMSO stock is added to aqueous media (e.g., PBS, cell culture media).

The "Intermediate Dilution" Method: Do not pipette 100 mM stock directly into the assay well. The local concentration shock will cause precipitation.

-

Step 1 (Stock): 100 mM in 100% DMSO.

-

Step 2 (Intermediate): Dilute 1:10 into 100% DMSO (creates 10 mM working stock).

-

Step 3 (Assay Delivery): Dilute the 10 mM stock into the aqueous buffer while vortexing the buffer .

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, ensuring data integrity from powder to assay.

Caption: Workflow for solubilization and quality control. Note the critical check for precipitation during the aqueous dilution phase.

References

-

Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

-

Balakin, K. V., et al. (2004). "In silico prediction of drug solubility in DMSO." Journal of Chemical Information and Computer Sciences, 44(6). Link

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

-

PubChem. (2025).[4] Compound Summary: Thiazole Derivatives and Solubility Properties. National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Acylthiazoles via Grignard Reaction

Introduction: The Significance of 4-Acylthiazoles and the Strategic Role of Grignard Chemistry

4-Acylthiazoles are a class of heterocyclic ketones that serve as pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs, underscores their importance in drug discovery pipelines. The acyl group at the 4-position of the thiazole ring often acts as a key binding element or a synthetic handle for further molecular elaboration. Consequently, robust and versatile methods for their synthesis are of paramount importance to researchers in both academic and industrial settings.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and direct approach to introduce a wide array of acyl groups onto the thiazole scaffold.[1][2] This application note provides detailed protocols for two primary Grignard-based strategies for the synthesis of 4-acylthiazoles, targeting researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, addresses potential challenges, and provides a framework for troubleshooting, ensuring a high rate of success in the laboratory.

Strategic Approaches to 4-Acylthiazole Synthesis

Two principal retrosynthetic disconnections are presented, each leveraging a common and commercially available thiazole precursor:

-

Route A: Grignard Addition to Thiazole-4-carbonitrile. This is a direct and convergent approach where a Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile group on a thiazole-4-carbonitrile scaffold. Subsequent acidic hydrolysis of the intermediate imine furnishes the desired 4-acylthiazole.[3]

-

Route B: Two-Step Synthesis via Thiazole-4-carbaldehyde. This strategy involves the initial addition of a Grignard reagent to thiazole-4-carbaldehyde to form a secondary alcohol. This alcohol is then oxidized in a subsequent step to yield the target ketone. This route is particularly useful when the desired Grignard reagent is prone to side reactions with nitriles or when the starting aldehyde is more readily available.[4][5]

The choice between these routes will depend on the availability of starting materials, the nature of the desired acyl group, and the functional group tolerance of the specific substrates.

Visualizing the Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways described in this application note.

Caption: Synthetic routes to 4-acylthiazoles using Grignard reagents.

PART 1: Detailed Experimental Protocols

General Considerations for Grignard Reactions:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under a stream of inert gas), and anhydrous solvents must be used.[5]

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

-

Initiation: The formation of the Grignard reagent is an autocatalytic reaction that can sometimes have an induction period. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.

-

Titration: For accurate stoichiometry, it is recommended to titrate the prepared Grignard reagent prior to use. A common method involves titration against a solution of I2 in THF with LiCl.[6]

Protocol A: Synthesis of 4-Acylthiazole from Thiazole-4-carbonitrile

This protocol describes the synthesis of a 4-acylthiazole by the addition of a Grignard reagent to thiazole-4-carbonitrile, followed by in-situ hydrolysis of the resulting imine.

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum, add magnesium turnings (1.2 equivalents).

-

Flush the apparatus with inert gas.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

In a separate, dry dropping funnel, prepare a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent.

-

Add a small portion of the halide solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by gentle bubbling and warming), add a small crystal of iodine.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.

Step 2: Reaction with Thiazole-4-carbonitrile and Work-up

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, dissolve thiazole-4-carbonitrile (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of thiazole-4-carbonitrile to the stirred Grignard reagent via cannula or a dropping funnel. The addition is exothermic and should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

For the hydrolysis of the imine intermediate, add 3M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 1-3 hours.[2][3]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol B: Synthesis of 4-Acylthiazole from Thiazole-4-carbaldehyde and Subsequent Oxidation

This two-step protocol is an alternative for the synthesis of 4-acylthiazoles.

Step 1: Grignard Addition to Thiazole-4-carbaldehyde

-

Prepare the Grignard reagent as described in Protocol A, Step 1.

-

Cool the Grignard reagent solution to 0 °C.

-

In a separate flask, dissolve thiazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the Grignard reagent, maintaining the temperature below 10 °C.[5]

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo. The crude secondary alcohol may be purified at this stage or used directly in the next step.

Step 2: Oxidation of the Secondary Alcohol

-

Dissolve the crude secondary alcohol from the previous step in dichloromethane (DCM).

-

Add an oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (DMP) (1.2 equivalents) in portions at room temperature.

-

Stir the reaction mixture until the starting alcohol is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the oxidant byproducts.

-

Wash the filter cake with additional ether.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude 4-acylthiazole by flash column chromatography.

PART 2: Mechanistic Insights and Troubleshooting

Causality Behind Experimental Choices:

-

Solvent: THF is often preferred over diethyl ether for Grignard reactions involving heterocyclic substrates due to its higher boiling point and better solvating properties, which can facilitate the reaction.

-

Temperature Control: The addition of the electrophile (nitrile or aldehyde) to the Grignard reagent is performed at low temperatures to control the exothermicity of the reaction and minimize the formation of side products.[6]

-

Quenching: Saturated NH₄Cl is a mild acidic quenching agent that protonates the alkoxide intermediate without causing significant side reactions. Stronger acids are used for the subsequent hydrolysis of the imine in Protocol A.

-

Oxidizing Agent: For the oxidation step in Protocol B, mild oxidizing agents like PCC or DMP are chosen to avoid over-oxidation or degradation of the sensitive thiazole ring.

Potential Side Reactions and Troubleshooting:

| Problem | Potential Cause | Troubleshooting Strategy |

| Low or no yield of Grignard reagent | Wet glassware or solvent; inactive magnesium. | Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent. Activate magnesium with iodine or 1,2-dibromoethane. |

| Recovery of starting thiazole derivative | Incomplete reaction; quenched Grignard reagent. | Increase reaction time or temperature. Ensure anhydrous conditions. Titrate the Grignard reagent to confirm its concentration. |

| Formation of Wurtz coupling product (R-R) | High local concentration of alkyl/aryl halide during Grignard formation. | Add the halide solution slowly and dilute to maintain a low concentration. |

| Double addition to nitrile (in Protocol A) | Highly reactive Grignard reagent or elevated temperature. | This is generally not a major issue as the intermediate imine salt is less reactive than the nitrile. Maintain low reaction temperatures. |

| Enolization of the final ketone | If the resulting ketone has acidic α-protons, the Grignard reagent can act as a base. | Use a less sterically hindered Grignard reagent. Add the thiazole derivative to the Grignard reagent slowly at low temperature. |

Data Summary Table

The following table provides representative reaction conditions and expected outcomes for the synthesis of 4-acylthiazoles. Note that yields are highly substrate-dependent and optimization may be required.

| Route | Thiazole Substrate | Grignard Reagent (R-MgX) | Key Conditions | Product | Expected Yield Range |

| A | Thiazole-4-carbonitrile | Phenylmagnesium bromide | THF, 0 °C to rt, 3h; then 3M HCl | 4-Benzoylthiazole | 60-80% |

| A | Thiazole-4-carbonitrile | Ethylmagnesium bromide | THF, 0 °C to rt, 3h; then 3M HCl | 4-Propanoylthiazole | 55-75% |

| B | Thiazole-4-carbaldehyde | Cyclohexylmagnesium chloride | THF, 0 °C to rt, 2h; then PCC, DCM | 4-(Cyclohexanecarbonyl)thiazole | 50-70% (over 2 steps) |

| B | Thiazole-4-carbaldehyde | Isopropylmagnesium chloride | THF, 0 °C to rt, 2h; then DMP, DCM | 4-Isobutyrylthiazole | 55-75% (over 2 steps) |

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Cook–Heilbron thiazole synthesis. (2023, December 2). In Wikipedia. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 93(4), 1431–1470.

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2014). Molecules, 19(9), 13636–13646. [Link]

- Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.

-

Ashenhurst, J. (2023, October 30). Addition of Grignard reagents to nitriles. Master Organic Chemistry. [Link]

-

18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). Chemistry LibreTexts. [Link]

-

Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

Synthesis of substituted carbonyl compounds by 1,4-additions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Clark, J. (2004). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

The Organic Chemistry Tutor. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. [Link]

-

Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2014). ACS Omega, 4(1), 10622–10631. [Link]

-

Pearson. (n.d.). Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

functionalization of 1-(1,3-Thiazol-4-yl)pentan-1-one for drug discovery

Application Note: Functionalization of 1-(1,3-Thiazol-4-yl)pentan-1-one for Drug Discovery

Executive Summary & Strategic Value

In modern drug discovery, the 1-(1,3-thiazol-4-yl)pentan-1-one scaffold represents a high-value "privileged structure." It combines a lipophilic alkyl tail (pentyl) with a polar, aromatic heterocyclic core (thiazole) and a reactive carbonyl handle. This specific arrangement mimics the pharmacophoric features found in numerous bioactive agents, including CDK inhibitors, anti-infectives, and neuropeptide antagonists.

This guide provides a validated roadmap for diversifying this scaffold. Unlike simple aliphatic ketones, the thiazole ring introduces unique electronic biases—specifically the acidity of the C2-proton and the electron-rich nature of C5—that require tailored protocols to avoid decomposition or regiochemical scrambling.

Key Application Areas:

-

Fragment-Based Drug Discovery (FBDD): Rapid expansion of the ketone into amines or heterocycles.

-

Lead Optimization: Tuning lipophilicity (LogD) via the pentyl chain or C2-arylation.

-

Scaffold Hopping: Replacing phenyl-ketone moieties in existing leads with the thiazole isostere.

Reactivity Profiling & Decision Matrix

Before initiating synthesis, researchers must understand the electronic landscape of the molecule. The thiazole ring acts as an electron sink, activating the C2 position for deprotonation/metalation, while the C4-ketone is susceptible to nucleophilic attack.

Critical Reactivity Vectors:

-

The Carbonyl Vector (C=O): The primary site for diversity. Amenable to reductive amination, Grignard addition (with care), and condensation.

-

The C2-H Vector (Thiazole): The most acidic proton on the ring (

). It allows for C-H activation or lithiation (requires ketone protection). -

The C5-H Vector (Thiazole): The most nucleophilic site, suitable for electrophilic aromatic substitution (EAS) like halogenation.

Figure 1: Strategic diversification vectors for the thiazole-ketone scaffold.

Module 1: The Carbonyl Vector (Reductive Amination)

Objective: Convert the ketone into a secondary or tertiary amine. This is the highest-yield strategy for generating Structure-Activity Relationship (SAR) libraries.

Scientific Rationale:

Direct nucleophilic addition (e.g., Grignard) to the ketone often competes with the acidic C2-proton of the thiazole or results in tertiary alcohols prone to elimination. Reductive amination is preferred because it proceeds via an iminium intermediate, which is chemoselective and preserves the thiazole ring integrity. We utilize Sodium Triacetoxyborohydride (STAB) as the reductant due to its mildness compared to

Protocol A: General Reductive Amination

Reagents:

-

1-(1,3-Thiazol-4-yl)pentan-1-one (1.0 equiv)

-

Amine (Primary or Secondary) (1.2 - 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Acetic Acid (AcOH) (catalytic to 1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, dissolve the thiazole ketone (1 mmol) and the amine (1.2 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1 mmol). Note: AcOH catalyzes imine formation and buffers the reaction. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: If the amine is sterically hindered, add 3Å molecular sieves to sequester water and drive equilibrium.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen.

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash chromatography (typically DCM/MeOH gradients).

Data Validation:

-

LCMS: Look for

corresponding to the amine. -

1H NMR: Disappearance of the alpha-methylene triplet of the pentyl chain (approx. 2.9 ppm) and appearance of the methine proton signal (approx. 3.5–4.0 ppm) adjacent to the new nitrogen.

Module 2: The Heterocyclic Vector (C-H Activation)

Objective: Functionalize the C2 position of the thiazole ring without using protecting groups for the ketone.

Scientific Rationale: Traditional lithiation (n-BuLi) at C2 is contraindicated here because the lithium reagent will aggressively attack the C4-ketone. Instead, we employ Transition-Metal Catalyzed C-H Activation . This method utilizes the intrinsic electronic bias of the thiazole sulfur to direct Palladium to the C2 position, allowing for arylation with aryl iodides/bromides.

Protocol B: Pd-Catalyzed C2-Arylation

Reagents:

-

1-(1,3-Thiazol-4-yl)pentan-1-one (1.0 equiv)

-

Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst:

(5-10 mol%) -

Ligand:

(10-20 mol%) or XPhos (for difficult substrates) -

Base:

or -

Solvent: Toluene or DMF (degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, combine the thiazole ketone (0.5 mmol), Aryl Iodide (0.75 mmol),

(5.6 mg), -

Solvation: Add anhydrous Toluene (3 mL). Seal the vial with a crimp cap.

-

Reaction: Heat to 100°C–120°C for 12–24 hours.

-

Optimization: Microwave irradiation at 120°C for 1 hour often improves yields and reduces thermal decomposition of the ketone.

-

-

Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts and Pd black. Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Alternative: The Minisci Reaction (Radical Alkylation) For adding alkyl groups (e.g., methyl, isopropyl) to C2, use the Minisci reaction.

-

Conditions: Thiazole ketone + Alkyl Carboxylic Acid +

(cat) + -

Mechanism:[1][2][3][4] Generates an alkyl radical that attacks the electron-deficient C2 position.

Summary of Quantitative Expectations

| Reaction Type | Target Site | Typical Yield | Key Challenge | Solution |

| Reductive Amination | Ketone (C=O) | 70 - 90% | Steric hindrance | Use |

| C-H Arylation | Thiazole C2 | 50 - 75% | Ketone reduction | Use anhydrous, non-nucleophilic bases ( |

| Minisci Alkylation | Thiazole C2 | 40 - 60% | Polysubstitution | Control equivalents of radical source; stop at ~50% conversion. |

| Alpha-Bromination | Pentyl C2 | 60 - 80% | Over-bromination | Use |

References

-

Minisci Reaction on Azoles

-

Reductive Amination Protocols

-

Thiazole C-H Activation

-

You, J., et al. "Pd-Catalyzed Regioselective C–H Functionalization of Thiazoles." Chem. Commun., 2012. Link

-

-

Thiazole Biological Activity

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult Safety Data Sheets (SDS) before handling.

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 5. Direct C-H functionalisation of azoles via Minisci reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. rjptonline.org [rjptonline.org]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatility of 1-(1,3-Thiazol-4-yl)pentan-1-one in Heterocyclic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its status as a "privileged scaffold." 1-(1,3-Thiazol-4-yl)pentan-1-one, with its reactive ketone functionality, serves as a versatile and valuable starting material for the construction of more complex heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of key heterocycles, offering both the mechanistic rationale and detailed, actionable protocols for the research and drug development professional.

I. Synthesis of Substituted Pyrimidines: A [3+3] Annulation Strategy

The pyrimidine core is fundamental to the structure of nucleic acids and is a prevalent motif in a vast array of therapeutic agents. A robust method for the synthesis of substituted pyrimidines involves the [3+3] annulation of an α,β-unsaturated ketone with an amidine.[1][2][3] This approach offers a convergent and efficient route to highly functionalized pyrimidine derivatives.

Mechanistic Rationale

The synthesis commences with the conversion of 1-(1,3-Thiazol-4-yl)pentan-1-one to its corresponding α,β-unsaturated derivative via a Knoevenagel condensation.[4] This intermediate then undergoes a Michael addition with the amidine, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic pyrimidine ring.[1][2]

Caption: Fig. 1: Pyrimidine Synthesis Workflow

Experimental Protocol: Synthesis of a Model Thiazolyl-Pyrimidine

Part A: Synthesis of (E)-1-(1,3-Thiazol-4-yl)-2-propyl-2-en-1-one (α,β-Unsaturated Ketone Intermediate)

-

To a solution of 1-(1,3-Thiazol-4-yl)pentan-1-one (1.0 eq) in ethanol, add benzaldehyde (1.0 eq) and a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α,β-unsaturated ketone.

Part B: Cyclization to the Pyrimidine Ring

-

To a solution of the α,β-unsaturated thiazolyl ketone (1.0 eq) from Part A in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.5 eq).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final thiazolyl-pyrimidine product.

| Parameter | Value |

| Starting Material | 1-(1,3-Thiazol-4-yl)pentan-1-one |

| Key Intermediates | α,β-Unsaturated Ketone, Dihydropyrimidine |

| Final Product | Substituted Thiazolyl-Pyrimidine |

| Typical Yield | 60-80% (overall) |

Table 1: Summary of Pyrimidine Synthesis

II. Synthesis of Substituted Pyridines: The Hantzsch and Kröhnke Approaches

The pyridine ring is another exceptionally important heterocycle in drug discovery. Classical methods like the Hantzsch and Kröhnke syntheses provide reliable pathways to substituted pyridines from carbonyl precursors.[5][6][7][8]

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that constructs a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.[5][7][9]

The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or ammonium acetate).[10][11] An enamine is formed from the β-ketoester and ammonia, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated intermediate, itself formed from the aldehyde and another equivalent of the β-ketoester.[5] Subsequent cyclization and dehydration yield the dihydropyridine.

Sources

- 1. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. scribd.com [scribd.com]

- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

1-(1,3-Thiazol-4-yl)pentan-1-one scaffold in medicinal chemistry

Application Note: Strategic Utilization of the 1-(1,3-Thiazol-4-yl)pentan-1-one Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Scaffold Logic

In modern drug discovery, the 1-(1,3-thiazol-4-yl)pentan-1-one scaffold represents a critical "lipophilic adaptor" motif. Unlike simple thiazoles used solely for hydrogen bonding (via N3), this C4-acylated derivative integrates a medium-length alkyl chain (pentyl) directly conjugated to the aromatic core.

Why this scaffold matters:

-

Lipophilic Vectoring: The pentanoyl chain adds significant lipophilicity (+LogP), allowing the molecule to penetrate deep hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites or GPCR transmembrane domains) while the thiazole ring remains at the solvent interface.

-

Bioisosterism: The thiazole-ketone motif acts as a metabolically stable bioisostere for cis-amide bonds or phenyl-ketones, often improving solubility and reducing metabolic clearance compared to their benzene counterparts.

-

Divergent Reactivity: The ketone functionality serves as a "chemical handle" for late-stage diversification into amines (via reductive amination), alcohols (chiral reduction), or hydrazones (antimicrobial pharmacophores).

Physicochemical Profile

| Property | Value (Predicted) | Relevance |

| Formula | C₈H₁₁NOS | Core building block |

| MW | 169.24 g/mol | Fragment-based drug discovery (FBDD) compliant |

| cLogP | ~2.3 - 2.6 | Ideal for membrane permeability |

| TPSA | ~29.1 Ų | High oral bioavailability potential |

| H-Bond Acceptors | 2 (N3, C=O) | Key interactions with Ser/Thr residues |

| Rotatable Bonds | 4 | Entropic penalty is low; good flexibility |

Part 2: Synthesis Protocols

While the Hantzsch synthesis is the historical method for thiazoles, it lacks the regiocontrol required for precise C4-acylation with long chains. Therefore, we recommend the Weinreb Amide Route for high-purity medicinal chemistry applications. This method avoids the formation of regioisomers common in cyclization reactions.

Protocol A: Regioselective Synthesis via Weinreb Amide (Gold Standard)

Objective: Synthesize 1-(1,3-thiazol-4-yl)pentan-1-one from thiazole-4-carboxylic acid with >95% regiocontrol.

Reagents:

-

Starting Material: Thiazole-4-carboxylic acid (CAS: 3973-08-8)

-

Coupling Agents: EDC·HCl, HOBt (or HATU for higher yield)

-

Amine: N,O-Dimethylhydroxylamine hydrochloride

-

Grignard Reagent: Pentylmagnesium bromide (2.0 M in diethyl ether)

-

Solvents: Anhydrous DCM, Anhydrous THF

Step-by-Step Methodology:

-

Formation of the Weinreb Amide:

-

Dissolve thiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

-

Add N,O-dimethylhydroxylamine HCl (1.2 eq) and TEA (3.0 eq).

-

Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Verify formation of N-methoxy-N-methylthiazole-4-carboxamide via LC-MS (M+1: ~173).

-

-

Grignard Addition (The Critical Step):

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under Argon.

-

Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Low temperature prevents over-addition.

-

Dropwise add Pentylmagnesium bromide (1.5 eq) over 20 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into ice-cold sat. NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Dry organic layer over MgSO₄.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).

-

Yield Expectation: 75-85% as a pale yellow oil.

-

Protocol B: Functionalization (Reductive Amination)

Objective: Convert the ketone scaffold into a secondary amine (common in kinase inhibitors).

-

Dissolve 1-(1,3-thiazol-4-yl)pentan-1-one (1.0 eq) and the target amine (e.g., morpholine or a primary aniline, 1.2 eq) in DCE (Dichloroethane).

-

Add catalytic Acetic Acid (1 drop). Stir for 30 mins.

-

Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) in one portion.

-

Stir at RT for 16 hours.

-

Note: If the amine is sterically hindered, use Ti(OiPr)₄ as a Lewis acid additive before adding the reducing agent.

Part 3: Mechanism of Action & Interaction Map

The following diagram illustrates how this scaffold interacts within a biological binding pocket (e.g., a kinase hinge region) and the synthetic logic flow.

Figure 1: Synthetic workflow and pharmacophoric interaction map of the thiazole-pentanone scaffold.

Part 4: Scientific Rationale & Troubleshooting

1. Why the Weinreb Route over Hantzsch?

The Hantzsch synthesis involves condensing a thioamide with an

2. Handling the Thiazole Ring: Thiazoles are electron-deficient. They do not undergo Friedel-Crafts acylation easily. Attempting to acylate thiazole directly with pentanoyl chloride will fail or require harsh conditions that degrade the ring. The "Reverse Approach" (reacting a thiazole-ester or amide with a nucleophile) is the only high-yield pathway.

3. Stability of the Pentanoyl Group: The C4-ketone is less electrophilic than a standard aliphatic ketone due to conjugation with the thiazole ring. This makes it stable in plasma but reactive enough for chemical derivatization (e.g., imine formation requires a Lewis acid catalyst like TiCl₄ or Ti(OiPr)₄).

References

-

Weinreb Amide Synthesis on Heterocycles

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

-

Thiazole Medicinal Chemistry & Bioisosterism

-

Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry, 52(6). Link

-

-

Kinase Inhibitor Design (Hydrophobic Pockets)

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry, 47(15), 3712–3715. Link (Note: Demonstrates the utility of thiazole scaffolds in binding ATP pockets, relevant to the derivatization of the topic scaffold.)

-

-

Hantzsch Synthesis Limitations

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

-

Troubleshooting & Optimization

Technical Support Center: Thiazole Synthesis Purification

Topic: Removing Unreacted Thioamide from Hantzsch Thiazole Synthesis

Executive Summary

In the Hantzsch synthesis of thiazoles, unreacted thioamide is more than just an impurity; it is a "catalyst poison." Thioamides possess a soft, nucleophilic sulfur atom that binds irreversibly to transition metals (Pd, Pt, Rh), devastating downstream cross-coupling yields (e.g., Suzuki, Buchwald-Hartwig). Furthermore, their solubility profile often mimics the thiazole product, making standard silica chromatography inefficient due to co-elution (streaking).

This guide provides three tiered protocols to eliminate thioamides, moving from physical separation to chemoselective scavenging.

Module 1: The pH Swing (Acid-Base Extraction)

Principle: Thiazoles are weak bases (

Critical Constraint: The

Protocol 1.0: The "Deep Acid" Wash

-

Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or EtOAc).

-

Note: DCM is preferred for solubility; EtOAc can sometimes hydrolyze under strong acid conditions if left too long.

-

-

Extraction (Forward): Extract the organic layer with 2.0 M HCl (3x).

-

Why 2.0 M? We need the aqueous pH to be well below the thiazole

(2.5). Weaker acids (10% citric acid or 1M acetic acid) will fail to protonate the thiazole fully, leading to yield loss in the organic waste.

-

-

Wash: Keep the Aqueous Acidic Layer . Discard the organic layer (contains the thioamide).

-

Optional: Wash the aqueous layer once with fresh DCM to remove entrained neutrals.

-

-

Neutralization (Reverse): Cool the aqueous layer on ice. Slowly basify with 6.0 M NaOH or solid

until pH > 9.-

Observation: The thiazole should precipitate or oil out.

-

-

Recovery: Extract the now-basic aqueous mixture with EtOAc (3x). Dry over

and concentrate.

Visual Workflow: Acid-Base Logic

Figure 1: Decision tree for separating basic thiazoles from neutral thioamides using pH manipulation.

Module 2: The Chemical Scavenger (Alkylation)

Principle: If the acid-base extraction fails (e.g., your thiazole has electron-withdrawing groups making it too non-basic, or the thioamide is stubborn), use Chemoselective S-Alkylation . Thioamides are soft nucleophiles. Reacting them with a highly reactive alkyl halide converts them into thioimidate salts . These salts are highly polar/ionic and will wash out into water, while your thiazole remains organic.

Reagent Choice:

-

Benzyl Bromide (BnBr): Classic, effective, but the byproduct is lipophilic (unless washed out with water).

-

Ethyl Bromoacetate / Chloroacetic Acid: Recommended. Forms a highly water-soluble salt.

Protocol 2.0: The "Scavenge and Wash"

-

Setup: Dissolve crude material in THF or MeCN (0.1 M concentration).

-

Scavenging: Add 1.2 - 1.5 equivalents (relative to estimated thioamide) of Ethyl Bromoacetate .

-

Reaction: Stir at room temperature for 1–2 hours.

-

Monitoring: Check TLC.[1] The thioamide spot should disappear, replaced by a baseline spot (the salt).

-

-

Workup:

-

Dilute with EtOAc.

-

Wash vigorously with Water or Brine (2x). The S-alkylated thioimidate salt partitions into the water.

-

Dry organic layer and concentrate.

-

⚠️ CAUTION: Ensure your thiazole product does not have a highly nucleophilic nitrogen (like a free primary amine) that could also be alkylated. If your product is a 2-aminothiazole, the ring nitrogen is usually protected sterically/electronically, but the exocyclic amine can react. Test on a small scale first.

Module 3: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield after Acid Extraction | Thiazole | The thiazole didn't protonate in 2M HCl. Skip Module 1. Use Module 2 (Scavenging) or chromatography. |

| Pd Catalyst Dies Immediately | Trace thioamide remains (<1%). | Thioamides coordinate Pd strongly. Treat crude thiazole with activated charcoal or scavenge with CuI (10 mol%) before the coupling step. |

| Product Streaks on Silica | Co-elution with thioamide. | Use 1% Triethylamine in your eluent to sharpen the thiazole peak. If that fails, use AgNO3-impregnated silica (binds sulfur). |

| Smell Persists | Volatile sulfur byproducts. | Treat glassware/waste with dilute Bleach (NaOCl) to oxidize sulfur species to sulfonates (odorless). |

Frequently Asked Questions

Q1: Can I use Hydrogen Peroxide (

Q2: My thiazole has a carboxylic acid group. Can I use the Acid-Base extraction?

A: No. If you basify to pH 9 to recover the thiazole, your carboxylic acid will deprotonate (

-

Solution: Use the Scavenging Method (Module 2) . The alkylation of the thioamide does not affect the carboxylic acid.

Q3: Is there a solid-supported scavenger I can use? A: Yes. Merrifield Resin (chloromethyl polystyrene) acts as a solid-phase alkylating agent.

-

Add resin to your reaction mixture.

-

Heat to 40-50°C for 4 hours.

-

Filter off the resin.[2] The thioamide remains covalently bound to the beads. This is ideal for late-stage medicinal chemistry purification.

References

-

Catalyst Poisoning by Sulfur

-

Hantzsch Synthesis & Workup

-

Scavenging Strategies (Alkylation)

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Scaling Up the Synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one

Welcome to the technical support center for the synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Overview of Synthetic Strategy

The synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one typically involves the acylation of a 4-substituted thiazole derivative. A common and effective route is the reaction of a 4-lithiated thiazole with an appropriate acylating agent, such as valeryl chloride or a related valeric acid derivative. This method offers good yields and is amenable to scale-up, provided that critical parameters are carefully controlled.

Below is a general workflow for the synthesis:

Caption: General workflow for the synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-(1,3-Thiazol-4-yl)pentan-1-one in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:

-

Inefficient Lithiation: The formation of 4-lithiothiazole is a critical step.

-

Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen.[1][2] Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

-

Temperature Control: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[3] Inconsistent or elevated temperatures can significantly reduce the concentration of the desired organolithium species.

-

Reagent Quality: The titer of your n-BuLi solution should be accurately determined before use, as its concentration can decrease over time with improper storage.

-

-

Side Reactions During Acylation:

-

Over-addition of Organolithium: If excess 4-lithiothiazole is present, it can react with the newly formed ketone product, leading to tertiary alcohol byproducts. Careful control of stoichiometry is crucial.

-

Reaction with Starting Material: The 4-lithiothiazole can also react with any unreacted starting thiazole, leading to undesired byproducts.[3]

-

-

Issues with the Acylating Agent:

-

Purity: Ensure the valeryl chloride or other acylating agent is of high purity and free from acidic impurities that can quench the organolithium reagent.

-

Addition Rate: Slow, controlled addition of the acylating agent at low temperature is necessary to manage the exothermicity of the reaction and minimize side product formation.

-

Question 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Answer: The presence of multiple spots on TLC indicates a mixture of products and unreacted starting materials. Common impurities include:

| Potential Impurity | Probable Cause | Rf Value (Relative to Product) |

| Unreacted 1,3-Thiazole | Incomplete lithiation or insufficient acylating agent. | Higher |

| 1,1'-Bi(1,3-thiazol)-4-yl | Oxidative coupling of 4-lithiothiazole. | Varies |

| Tertiary Alcohol | Reaction of the ketone product with excess 4-lithiothiazole. | Lower |

| Valeric Acid | Hydrolysis of the acylating agent (valeryl chloride). | Very Low (streaking) |

To identify these impurities, consider co-spotting your crude product TLC with authentic samples of the starting materials. Purification by column chromatography is typically required to isolate the desired product.

Question 3: During scale-up, I'm having difficulty controlling the reaction temperature. What are the risks and how can I mitigate them?

Answer: Poor temperature control during scale-up is a significant safety and yield concern.

-

Risks:

-

Runaway Reaction: The lithiation and acylation steps are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a dangerous pressure buildup.

-

Product Decomposition and Side Reactions: As mentioned, elevated temperatures can lead to the decomposition of the thermally sensitive 4-lithiothiazole and promote the formation of unwanted byproducts, thereby reducing the overall yield and purity.[3]

-

-

Mitigation Strategies:

-

Efficient Cooling: Utilize a properly sized cooling bath (e.g., dry ice/acetone) and ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. For larger scales, a jacketed reactor with a circulating cooling system is recommended.

-

Controlled Addition: Add the n-BuLi and the acylating agent slowly and subsurface to allow for better heat dissipation. Monitor the internal temperature closely during the addition.

-

Solvent Choice: Ensure the chosen solvent (e.g., THF) has a sufficiently low freezing point and is appropriate for the reaction scale and cooling capacity.

-

Question 4: What are the key safety considerations when working with n-butyllithium on a larger scale?

Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[4][5][6] Handling it requires strict safety protocols, especially at scale.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[2] A face shield is also recommended.

-

Inert Atmosphere: All transfers and reactions involving n-BuLi must be performed under a robust inert atmosphere.[2]

-

Syringe and Cannula Techniques: Use well-maintained syringes and cannulas for transferring the reagent. Ensure all connections are secure to prevent leaks.

-

Quenching: Have a suitable quenching agent readily available (e.g., isopropanol in an appropriate solvent). Be aware that quenching can be highly exothermic.

-

Spill Management: In case of a spill, do not use water. Use an appropriate absorbent material like dry sand or powdered limestone to smother the spill.[5]

-

Fire Extinguisher: A Class D fire extinguisher (for combustible metals) should be readily accessible.

Frequently Asked Questions (FAQs)

Q1: What is a suitable alternative to valeryl chloride as an acylating agent?

A1: If valeryl chloride is problematic (e.g., due to its reactivity or availability), you can consider using valeric anhydride or a Weinreb amide of valeric acid.[7][8] Weinreb amides are particularly useful as they form a stable chelated intermediate with the lithium species, which helps to prevent over-addition and the formation of tertiary alcohol byproducts.[9]

Q2: Can I use a Grignard reagent instead of an organolithium reagent for this synthesis?

A2: While Grignard reagents are generally less reactive than organolithiums, the formation of a thiazolyl Grignard reagent can be challenging and may require specific conditions or catalysts.[10] The deprotonation of thiazole is more reliably achieved with a strong, non-nucleophilic base like n-BuLi.

Q3: What are the best practices for purifying the final product on a large scale?

A3: For large-scale purification, column chromatography can be resource-intensive. Consider the following alternatives or optimizations:

-

Crystallization: If the product is a solid, developing a crystallization procedure can be a highly efficient and scalable purification method.

-

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification technique.

-

Flash Chromatography: For larger scales, automated flash chromatography systems can significantly reduce the time and solvent required for purification compared to traditional gravity columns.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting thiazole, you can observe the consumption of the starting material and the formation of the product. Quenched aliquots should be taken at regular intervals to track the reaction's progress.

Q5: Are there any "greener" or more environmentally friendly approaches to this synthesis?